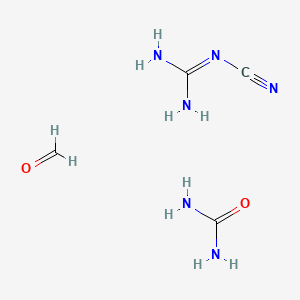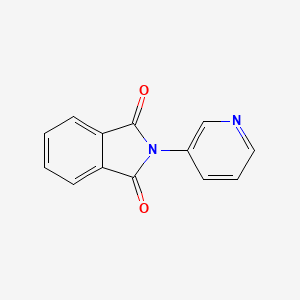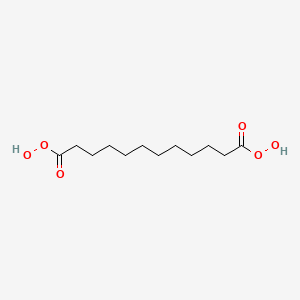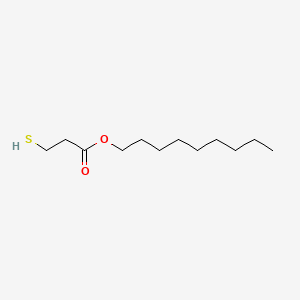
Mercury(I) chromate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury(I) chromate, with the chemical formula Hg₂CrO₄, is an inorganic compound composed of mercury in its +1 oxidation state and the chromate anion This compound is known for its distinctive brown color and is less commonly encountered compared to other mercury or chromate compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: Mercury(I) chromate can be synthesized through a precipitation reaction involving mercury(I) chloride (Hg₂Cl₂) and potassium chromate (K₂CrO₄). The reaction is typically carried out in an aqueous solution where the two reactants are mixed, resulting in the formation of a brown precipitate of this compound: [ \text{Hg}_2\text{Cl}_2 + \text{K}_2\text{CrO}_4 \rightarrow \text{Hg}_2\text{CrO}_4 + 2\text{KCl} ]
Industrial Production Methods: While there is limited information on large-scale industrial production of this compound, the laboratory synthesis method can be scaled up with appropriate safety measures due to the toxic nature of mercury compounds.
Types of Reactions:
Oxidation and Reduction: this compound can undergo redox reactions where mercury(I) is oxidized to mercury(II) or reduced to elemental mercury.
Disproportionation: Mercury(I) compounds often undergo disproportionation reactions, where mercury(I) is converted into mercury(II) and elemental mercury.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents can convert mercury(I) to mercury(II).
Reducing Agents: Reducing agents such as tin(II) chloride can reduce mercury(I) to elemental mercury.
Major Products Formed:
Mercury(II) chromate (HgCrO₄): Formed when this compound is oxidized.
Elemental Mercury (Hg): Formed during reduction or disproportionation reactions.
Scientific Research Applications
Mercury(I) chromate has several applications in scientific research:
Analytical Chemistry: Used as a reagent in qualitative analysis to detect the presence of certain ions.
Material Science: Investigated for its potential use in creating novel materials with unique properties.
Environmental Studies: Studied for its behavior and impact in environmental systems, particularly in relation to mercury pollution.
Mechanism of Action
The mechanism by which mercury(I) chromate exerts its effects involves the interaction of the mercury(I) ion with various molecular targets. Mercury(I) can bind to thiol groups in proteins, disrupting their function. The chromate anion can also participate in redox reactions, leading to oxidative stress and damage to cellular components.
Comparison with Similar Compounds
Mercury(II) chromate (HgCrO₄): Contains mercury in the +2 oxidation state and has different chemical properties.
Potassium chromate (K₂CrO₄): A common chromate compound used in various industrial applications.
Mercury(I) chloride (Hg₂Cl₂): Another mercury(I) compound with distinct properties and uses.
Uniqueness: Mercury(I) chromate is unique due to the presence of mercury in the +1 oxidation state, which is less stable and more prone to disproportionation compared to mercury(II) compounds. This makes it an interesting subject for research in inorganic chemistry and materials science.
Properties
IUPAC Name |
dioxido(dioxo)chromium;mercury(1+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.2Hg.4O/q;2*+1;;;2*-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZXOHQQJZHMJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[Hg+].[Hg+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrHg2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158846 |
Source


|
| Record name | Mercury(I) chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13465-34-4 |
Source


|
| Record name | Mercury(I) chromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercury(I) chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]-](/img/structure/B1619458.png)




![2-Butenoic acid, [1,1'-bicyclopentyl]-2-yl ester](/img/structure/B1619467.png)




